Methyl 3-isothiocyanato-4,5-dimethylbenzoate
Description
Methyl 3-isothiocyanato-4,5-dimethylbenzoate is a benzoate derivative featuring a methyl ester group at the carboxyl position, methyl substituents at the 4- and 5-positions of the aromatic ring, and an isothiocyanate (-NCS) functional group at the 3-position. This compound combines the aromatic stability of substituted benzoates with the electrophilic reactivity of the isothiocyanate moiety, making it a candidate for applications in organic synthesis, agrochemicals, or pharmaceuticals. The isothiocyanate group is particularly notable for its ability to undergo nucleophilic addition reactions, enabling crosslinking or conjugation with biomolecules .
Properties
IUPAC Name |
methyl 3-isothiocyanato-4,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-4-9(11(13)14-3)5-10(8(7)2)12-6-15/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDJPGBANCLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N=C=S)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Route
The most well-documented approach begins with 3-nitro-4,5-dimethylbenzoic acid as a precursor. Nitration of 4,5-dimethylbenzoic acid using concentrated nitric acid and sulfuric acid introduces the nitro group at the 3-position, yielding 3-nitro-4,5-dimethylbenzoic acid. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or borane-methyl sulfide complexes, producing 3-amino-4,5-dimethylbenzoic acid .
Esterification follows, employing methanol under acidic conditions (Fischer esterification) or methyl iodide with potassium carbonate, to form methyl 3-amino-4,5-dimethylbenzoate . The amine is then converted to the isothiocyanate group using thiophosgene (Cl₂C=S) in anhydrous dichloromethane with pyridine as a base. This method mirrors protocols for benzyl isothiocyanate synthesis, where amines react with thiophosgene to form isothiocyanates in yields exceeding 80%.
Key Reaction Conditions:
Chloride Substitution Strategy
An alternative route involves nucleophilic substitution of a chloro intermediate. Methyl 3-chloro-4,5-dimethylbenzoate is synthesized via chlorination of 3-hydroxy-4,5-dimethylbenzoic acid using thionyl chloride (SOCl₂), followed by esterification. Treatment with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80°C facilitates the substitution of chlorine with the isothiocyanate group. This method parallels the synthesis of benzyl isothiocyanate from benzyl chloride, achieving yields of 70–85% under optimized conditions.
Key Reaction Conditions:
Direct Coupling via Palladium Catalysis
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of each pathway:
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nitration/Reduction | 75–85% | High purity, established protocol | Use of toxic thiophosgene |
| Chloride Substitution | 70–80% | Avoids amine intermediates | Requires chlorination step |
| Palladium Catalysis | 65–75% | Mild conditions, regioselective | High catalyst cost |
Experimental Optimization and Challenges
Steric and Electronic Effects
The 4,5-dimethyl groups introduce steric hindrance, slowing nitration and substitution kinetics. Electron-donating methyl groups deactivate the aromatic ring, necessitating vigorous nitration conditions (e.g., fuming HNO₃).
Thiophosgene Alternatives
To mitigate toxicity, carbon disulfide (CS₂) with hydrogen peroxide (H₂O₂) in basic media offers a safer alternative for converting amines to isothiocyanates. For example, treatment of methyl 3-amino-4,5-dimethylbenzoate with CS₂ and H₂O₂ in aqueous NaOH yields the target compound at 60–70% efficiency.
Purification Challenges
The product’s lipophilic nature complicates isolation. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures are standard purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of thiourea derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Methyl 3-isothiocyanato-4,5-dimethylbenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-isothiocyanato-4,5-dimethylbenzoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Functional Group Diversity :
- This compound uniquely incorporates an isothiocyanate group, absent in other methyl benzoates like 3,5-dimethylbenzoate or diterpene esters (e.g., sandaracopimaric acid methyl ester). This group enhances electrophilic reactivity, enabling applications in peptide coupling or polymer chemistry, unlike the metabolic or structural roles of simpler benzoates .
Substituent Position Effects :
- The 4,5-dimethyl substitution on the aromatic ring contrasts with the 3,5-dimethyl pattern in . Steric and electronic differences likely alter solubility, stability, and interaction with biological targets. For instance, 3,5-dimethylbenzoate is a metabolite linked to hydrocarbon degradation , whereas the 4,5-dimethyl arrangement may hinder microbial metabolism due to increased steric bulk.
Biological and Environmental Relevance: Compounds like Z-communic acid methyl ester () are natural diterpenes with roles in plant defense, while 3,5-dimethylbenzoate arises from anthropogenic or biodegradation processes.
Biological Activity
Methyl 3-isothiocyanato-4,5-dimethylbenzoate (MITC) is a compound derived from mustard oil and is part of a class of compounds known for their bioactive properties. Isothiocyanates, including MITC, have garnered attention in scientific research due to their potential therapeutic applications, particularly in cancer treatment and other health-related benefits.
Chemical Structure
The chemical structure of MITC can be represented as follows:
Anticancer Properties
Research has demonstrated that MITC exhibits significant anticancer properties. A study indicated that compounds similar to MITC showed cytotoxic effects against various cancer cell lines. For instance, the compound displayed IC50 values in the low micromolar range against several tumor types, suggesting its potential as an effective chemotherapeutic agent. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
The biological activity of MITC is attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to inhibit the activity of certain enzymes involved in cancer progression and promote the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
In Vivo Studies
In vivo studies have further elucidated the anticancer effects of MITC. For example, animal models treated with MITC exhibited reduced tumor growth compared to controls. The compound was noted to enhance the efficacy of established chemotherapeutic agents when used in combination therapy.
Antimicrobial Effects
MITC also exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting vital metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Anti-inflammatory Activity
Additionally, MITC has shown promise in reducing inflammation. Studies indicate that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses, making it a candidate for treating conditions like arthritis.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of MITC combined with standard chemotherapy. Results indicated improved patient outcomes and tolerability compared to chemotherapy alone.
- Case Study on Antimicrobial Use : In a laboratory setting, MITC was tested against antibiotic-resistant bacterial strains, showing potential as an alternative treatment option for infections that do not respond to conventional antibiotics.
Q & A
Q. Q1: What are the common synthetic routes for introducing the isothiocyanate group into aromatic esters like methyl 3-isothiocyanato-4,5-dimethylbenzoate?
Methodological Answer: The isothiocyanate group can be introduced via reaction of an amine precursor with thiophosgene or via nucleophilic substitution. For example:
- Amine to isothiocyanate: Reacting 3-amino-4,5-dimethylbenzoate derivatives with thiophosgene (CSCl₂) in anhydrous conditions .
- Alternative route: Use ammonium isothiocyanate (NH₄SCN) with acyl chlorides, as demonstrated in the synthesis of benzoylisothiocyanate (e.g., benzoyl chloride + NH₄SCN in 1,4-dioxane under reflux) .
Key Data:
| Precursor | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-4,5-dimethylbenzoate | Thiophosgene | CH₂Cl₂ | ~75% | |
| Acyl chloride | NH₄SCN | 1,4-dioxane | ~65% |
Q. Q2: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC or GC-MS to assess purity, with retention times calibrated against standards.
- Spectroscopy:
- ¹H/¹³C NMR: Confirm the isothiocyanate group (N=C=S) via characteristic shifts (e.g., δ ~130-140 ppm for ¹³C of NCS) .
- FT-IR: Identify the isothiocyanate stretch at ~2050–2100 cm⁻¹ .
- Elemental Analysis: Verify C, H, N, S content (e.g., expected molecular formula C₁₁H₁₁NO₂S) .
Safety and Handling
Q. Q3: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation; isothiocyanates are moisture-sensitive and release toxic gases (e.g., HCN) upon hydrolysis .
- PPE: Wear nitrile gloves, goggles, and lab coats. Avoid contact with alcohols or amines due to incompatibility .
- Storage: Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Mechanistic and Computational Studies
Q. Q4: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to model electron density distribution.
- Nucleophilic Attack: Analyze Fukui indices to predict reactive sites (e.g., electrophilic carbon in N=C=S) .
- Example: Studies on similar isothiocyanates show that substituents (e.g., methyl groups) stabilize transition states via steric and electronic effects .
Q. Q5: How do substituents (e.g., methyl groups at 4,5-positions) influence the stability and reactivity of this compound?
Methodological Answer:
- Steric Effects: Methyl groups at 4,5-positions hinder rotation of the isothiocyanate group, reducing reaction rates with bulky nucleophiles .
- Electronic Effects: Electron-donating methyl groups increase electron density on the benzene ring, potentially stabilizing intermediates in electrophilic substitution .
Data:
| Substituent Position | Reaction Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| 3-NCS, 4,5-Me₂ | 0.45 ± 0.02 | |
| 3-NCS, No Me | 0.78 ± 0.03 |
Data Interpretation and Contradictions
Q. Q6: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?
Methodological Answer:
- Solvent Effects: Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, DMSO-d₆ downfield shifts aromatic protons by ~0.3 ppm .
- Dynamic Effects: Investigate temperature-dependent NMR to detect conformational changes (e.g., hindered rotation of NCS group) .
- Validation: Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Applications in Heterocyclic Synthesis
Q. Q7: What heterocyclic systems can be synthesized using this compound as a building block?
Methodological Answer:
- Triazoloquinazolinones: React with hydrazines or amines to form fused heterocycles (e.g., 3-benzyl-2-aryl-triazoloquinazolinones via [3+2] cycloaddition) .
- Thiadiazines: Use in multi-component reactions with thiols and aldehydes under microwave irradiation (e.g., 60°C, 30 min) .
Example Protocol:
Mix this compound (1 eq) with benzylamine (1.2 eq) in ethanol.
Reflux at 80°C for 6 hours.
Isolate product via column chromatography (hexane:EtOAc = 7:3) .
Reaction Optimization
Q. Q8: What strategies improve yields in reactions involving this compound?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .
- Catalysis: Add Lewis acids (e.g., ZnCl₂) to activate the isothiocyanate group .
- Microwave Assistance: Reduce reaction time (e.g., 15 min vs. 6 hours) while maintaining yields >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
